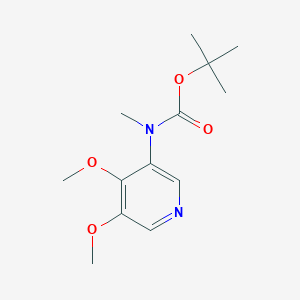

tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate

CAS No.:

Cat. No.: VC16743534

Molecular Formula: C13H20N2O4

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N2O4 |

|---|---|

| Molecular Weight | 268.31 g/mol |

| IUPAC Name | tert-butyl N-(4,5-dimethoxypyridin-3-yl)-N-methylcarbamate |

| Standard InChI | InChI=1S/C13H20N2O4/c1-13(2,3)19-12(16)15(4)9-7-14-8-10(17-5)11(9)18-6/h7-8H,1-6H3 |

| Standard InChI Key | SOISPUHAXYIFQZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=CN=CC(=C1OC)OC |

Introduction

Chemical Identity and Structural Features

The compound’s systematic IUPAC name, tert-butyl N-[(4,5-dimethoxypyridin-3-yl)methyl]carbamate, reflects its modular architecture: a pyridine ring substituted at positions 3, 4, and 5 with methylcarbamate, methoxy, and additional methoxy groups, respectively . The tert-butyl group enhances steric bulk, influencing solubility and stability. Key identifiers include:

X-ray crystallography and computational modeling reveal a planar pyridine ring with methoxy substituents inducing electron-donating effects, while the carbamate group introduces nucleophilic susceptibility at the carbonyl carbon.

Synthesis and Manufacturing

Industrial synthesis typically follows a multi-step protocol to install functional groups while preserving regioselectivity:

Pyridine Functionalization

The 3-aminopyridine precursor undergoes methoxylation at positions 4 and 5 using methylating agents like dimethyl sulfate under basic conditions (). Subsequent N-methylation with methyl iodide introduces the methyl group adjacent to the carbamate.

Carbamate Formation

Reaction with tert-butyl chloroformate in dichloromethane () or tetrahydrofuran (THF) at 0–5°C yields the carbamate moiety. Anhydrous conditions and inert atmospheres (N/Ar) prevent hydrolysis.

Purification

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol, achieving >95% purity .

Physicochemical Properties

Chemical Stability

-

Hydrolytic Sensitivity: Stable under ambient conditions but degrades in acidic/basic media via carbamate cleavage.

-

Thermal Stability: Decomposes above 200°C without sharp melting.

Applications in Pharmaceutical and Agrochemical Research

Medicinal Chemistry

As a heterocyclic building block, the compound facilitates the synthesis of kinase inhibitors and GPCR-targeted therapeutics. Its pyridine scaffold mimics natural ligands, enabling structure-activity relationship (SAR) studies. For example, derivatives show promise as intermediates in anticancer agent development.

Agrochemical Development

Methoxy and carbamate groups enhance bioavailability in plant systems, making the compound a precursor to herbicides and fungicides.

Analytical Characterization

Spectroscopic Data

-

H NMR (400 MHz, CDCl): δ 1.45 (s, 9H, t-Bu), 3.85 (s, 3H, OCH), 3.90 (s, 3H, OCH), 4.25 (d, 2H, CH), 6.70 (s, 1H, Py-H).

Future Research Directions

-

Process Optimization: Developing catalytic, solvent-free synthesis to improve green chemistry metrics.

-

Biological Screening: Expanding SAR studies to unexplored targets (e.g., epigenetic enzymes).

-

Formulation Science: Enhancing solubility via salt formation or nanoencapsulation for in vivo studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume